molecular formula C6H11NO B12989326 3-(Aminomethyl)cyclopentan-1-one

3-(Aminomethyl)cyclopentan-1-one

Cat. No.: B12989326
M. Wt: 113.16 g/mol
InChI Key: SSZMVNBVJGCVFK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclopentan-1-one is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by a cyclopentanone ring with an aminomethyl group attached to the third carbon atom. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

For large-scale industrial production, the preparation of this compound may involve more efficient and cost-effective methods. One such method includes the use of chiral sources in an N-acyl hydroxylamine compound, followed by an asymmetric cycloaddition reaction with cyclopentadiene to construct the target product . This method offers high stereoselectivity and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

3-(Aminomethyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one involves its ability to participate in various chemical reactions due to the presence of the aminomethyl group and the cyclopentanone ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are influenced by its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.

    Cyclopentanone: Lacks the aminomethyl group, making it less reactive in certain types of reactions.

Uniqueness

3-(Aminomethyl)cyclopentan-1-one is unique due to the presence of both the aminomethyl group and the cyclopentanone ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in various fields of research and industry.

Biological Activity

3-(Aminomethyl)cyclopentan-1-one is a cyclic compound that has garnered attention for its potential biological activities. This article reviews the mechanisms of action, biological effects, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a cyclopentanone ring with an aminomethyl substituent. This structure is significant as it influences the compound's interaction with biological targets, such as enzymes and receptors. The rigidity of the cyclopentanone enhances binding affinity, while the aminomethyl group can engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It can act on receptors involved in signaling pathways, potentially influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentanones exhibit antimicrobial properties, making them candidates for further investigation in infectious disease contexts .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Effects : Studies indicate that related cyclopentanone derivatives show significant inhibition against Gram-positive bacteria .
  • Cytotoxicity : Research has demonstrated that certain analogs possess cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Properties : Some studies have proposed that compounds with similar structures may exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity :
    • A study assessed various cyclopentanone derivatives for their antimicrobial efficacy. Compounds demonstrated varying degrees of inhibition against pathogens, particularly B. cereus and B. subtilis, with inhibition rates reaching up to 52% .
  • Cytotoxicity Against Cancer Cells :
    • In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The introduction of specific substituents was found to enhance selectivity towards cancer cells while minimizing toxicity to non-cancerous cells .
  • Mechanistic Insights :
    • Research into the mechanism of action highlighted the role of structural features in enhancing binding affinity to target proteins, which is critical for developing therapeutic agents based on this scaffold .

Data Tables

Activity TypeDescriptionReferences
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicitySelective growth inhibition in cancer cells
NeuroprotectionPotential modulation of neuroinflammation

Properties

IUPAC Name

3-(aminomethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-5-1-2-6(8)3-5/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZMVNBVJGCVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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